![molecular formula C8H7ClN2S B11903555 4-Chloro-5-ethylthieno[2,3-d]pyrimidine CAS No. 917909-43-4](/img/structure/B11903555.png)
4-Chloro-5-ethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-5-éthylthieno[2,3-d]pyrimidine est un composé hétérocyclique qui appartient à la classe des thiénopyrimidines. Ces composés se caractérisent par un système cyclique fusionné contenant à la fois un cycle thiophène et un cycle pyrimidine. La présence d'un atome de chlore en position 4 et d'un groupe éthyle en position 5 du cycle thiénopyrimidine confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine implique généralement les étapes suivantes :
Formation du noyau thiénopyrimidine : La première étape consiste à construire le noyau thiénopyrimidine.
Méthodes de production industrielle
La production industrielle de la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés tout en minimisant les déchets et l'impact environnemental. Les réacteurs à flux continu et les plateformes de synthèse automatisées sont souvent utilisés pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-5-éthylthieno[2,3-d]pyrimidine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position 4 est sensible aux réactions de substitution nucléophile.
Couplage de Suzuki : Ce composé peut participer à des réactions de couplage de Suzuki avec des acides boroniques ou des esters de boronate en présence de catalyseurs au palladium pour former des liaisons carbone-carbone.
Oxydation et réduction : Le cycle thiénopyrimidine peut subir des réactions d'oxydation et de réduction dans des conditions appropriées, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que des amines primaires et secondaires, des thiols et des alcoolates en présence d'une base (par exemple, NaOH, K2CO3) et de solvants comme le DMF ou le DMSO.
Couplage de Suzuki : Catalyseurs au palladium (par exemple, Pd(PPh3)4), acides boroniques ou esters de boronate, et bases comme K2CO3 ou CsF dans des solvants tels que le toluène ou le dioxane.
Oxydation et réduction : Des agents oxydants comme le permanganate de potassium (KMnO4) ou des agents réducteurs comme le borohydrure de sodium (NaBH4) dans des solvants appropriés.
Principaux produits formés
Substitution nucléophile : Thiénopyrimidines substituées avec divers groupes fonctionnels en position 4.
Couplage de Suzuki : Dérivés de thiénopyrimidine biaryle.
Oxydation et réduction : Dérivés de thiénopyrimidine oxydés ou réduits avec des propriétés électroniques modifiées.
Applications De Recherche Scientifique
La 4-Chloro-5-éthylthieno[2,3-d]pyrimidine a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel de pharmacophore dans le développement de nouveaux médicaments.
Recherche biologique : Il est utilisé comme composé outil pour étudier les voies biologiques et les mécanismes moléculaires à la base de diverses maladies.
Biologie chimique : Les chercheurs utilisent ce composé pour étudier les relations structure-activité (SAR) des dérivés de thiénopyrimidine et pour concevoir des analogues plus puissants et plus sélectifs.
Applications industrielles : Dans l'industrie chimique, la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine est utilisée comme intermédiaire dans la synthèse de molécules et de matériaux plus complexes.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Ce composé cible des enzymes telles que les kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la régulation.
Voies impliquées : L'inhibition des kinases par la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine affecte les voies de signalisation telles que la voie MAPK/ERK, la voie PI3K/Akt et la voie JAK/STAT.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
La 4-Chloro-5-éthylthieno[2,3-d]pyrimidine peut être comparée à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Des composés tels que la 4-Chloro-5-méthylthieno[2,3-d]pyrimidine, la 4-Chloro-5-phénylthieno[2,3-d]pyrimidine et la 4-Chloro-5-éthylpyrrolo[2,3-d]pyrimidine présentent des similitudes structurelles
Caractère unique : La présence du groupe éthyle en position 5 et de l'atome de chlore en position 4 dans la 4-Chloro-5-éthylthieno[2,3-d]pyrimidine confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
917909-43-4 |
|---|---|
Formule moléculaire |
C8H7ClN2S |
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
4-chloro-5-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3 |
Clé InChI |
YEZNAACKSLBUHW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

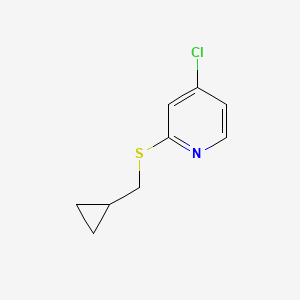
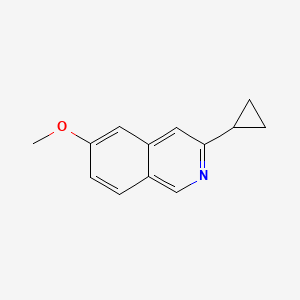
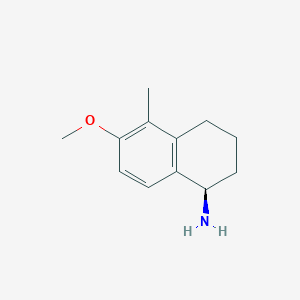

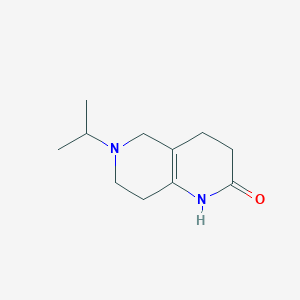
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
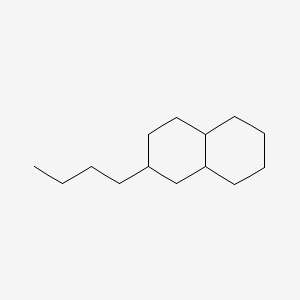
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)
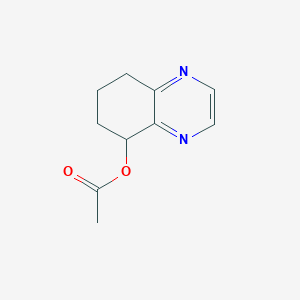
![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
